{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone
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Overview
Description
1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl, fluorobenzoyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine core, followed by the introduction of the benzyl, fluorobenzoyl, and nitrophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are both cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the benzyl or fluorobenzoyl moieties.
Scientific Research Applications
1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Shares structural similarities but differs in the presence of a pyrrolidinedione moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring but with different substituents.
Uniqueness
1-BENZYL-4-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is unique due to its specific combination of benzyl, fluorobenzoyl, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H30FN5O3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C28H30FN5O3/c29-24-8-6-23(7-9-24)28(35)33-18-16-31(17-19-33)25-10-11-26(34(36)37)27(20-25)32-14-12-30(13-15-32)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2 |
InChI Key |
QYNVUITVJCIQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-] |
Origin of Product |
United States |
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